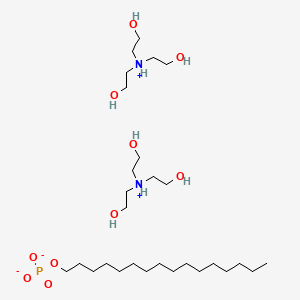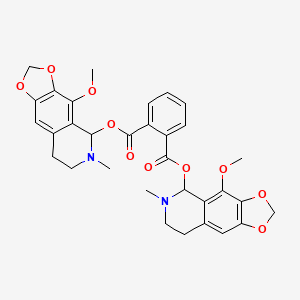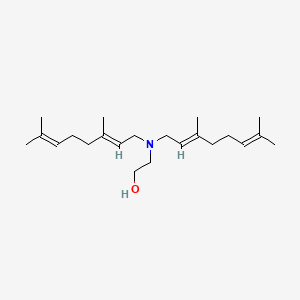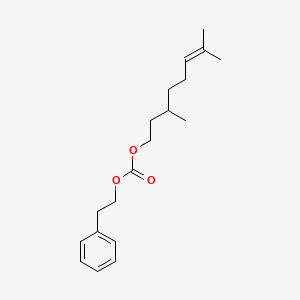![molecular formula C16H34O4 B12662450 1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol CAS No. 61625-13-6](/img/structure/B12662450.png)
1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol is a chemical compound with the molecular formula C16H34O4 and a molecular weight of 290.44 g/mol . It is characterized by the presence of hydroxyl groups and ether linkages, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol typically involves the reaction of dodecan-2-ol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the hydroxyl group of dodecan-2-ol, forming the desired product . The reaction conditions often include:
Temperature: 100-150°C
Pressure: 1-5 atm
Catalyst: Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors equipped with temperature and pressure control systems. The process involves continuous feeding of dodecan-2-ol and ethylene oxide into the reactor, along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation reactions.
Major Products Formed
Oxidation: Formation of dodecanoic acid or dodecanal.
Reduction: Formation of dodecane or dodecan-2-ol.
Substitution: Formation of dodecyl halides or dodecyl amines.
Applications De Recherche Scientifique
1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and lubricants due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol is primarily based on its ability to interact with hydrophobic and hydrophilic molecules. The hydroxyl groups and ether linkages allow it to form hydrogen bonds and van der Waals interactions with various substrates. This property makes it an effective surfactant, capable of reducing surface tension and stabilizing emulsions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]dodecan-2-ol: This compound has additional ethoxy groups, making it more hydrophilic and enhancing its solubilizing properties.
1-(2-Hydroxyethoxy)dodecan-2-ol: This compound has fewer ethoxy groups, making it less hydrophilic but still effective as a surfactant.
Uniqueness
1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol is unique due to its balanced hydrophilic-lipophilic properties, making it versatile in various applications. Its ability to form stable emulsions and solubilize hydrophobic compounds sets it apart from other similar compounds .
Propriétés
Numéro CAS |
61625-13-6 |
|---|---|
Formule moléculaire |
C16H34O4 |
Poids moléculaire |
290.44 g/mol |
Nom IUPAC |
1-[2-(2-hydroxyethoxy)ethoxy]dodecan-2-ol |
InChI |
InChI=1S/C16H34O4/c1-2-3-4-5-6-7-8-9-10-16(18)15-20-14-13-19-12-11-17/h16-18H,2-15H2,1H3 |
Clé InChI |
XAKJPEDIIFHZPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(COCCOCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)









